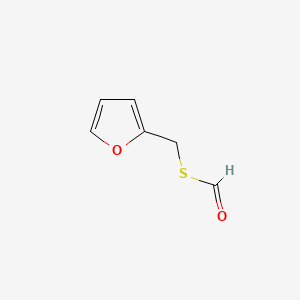

2-Furanmethanethiol formate

Overview

Description

2-Furanmethanethiol formate, also known as Furfuryl thiol formate, S-(furan-2-ylmethyl) methanethioate, or S-furfuryl thioformate, is a synthetic compound with the empirical formula C6H6O2S . It has a molecular weight of 142.18 . This compound is used as a reference compound in food science research due to its characteristic aroma. It is known to have a strong odor of roasted coffee and a bitter taste .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [H]C(=O)SCc1ccco1 . The InChI representation is 1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2 .Physical And Chemical Properties Analysis

This compound is a synthetic compound with a refractive index of n20/D 1.5444 (lit.) . It has a boiling point of 66 °C/15 mmHg (lit.) and a density of 1.196 g/mL at 25 °C (lit.) . It is used in flavors and fragrances .Scientific Research Applications

Roast Coffee Aroma in Wines

2-Furanmethanethiol (2FM) has been identified in sweet white wines made from the Petit manseng grape variety and in certain red Bordeaux wines. It contributes to the roast coffee aroma of these wines due to its strong roast coffee aroma. This discovery was made by extracting specific volatile thiols using p-hydroxymercuribenzoate. 2FM has also been found in toasted oak used in barrel-making, and its presence in wine ranges from a few ng/L to several dozen ng/L. Considering its low perception threshold (0.4 ng/L in a hydro alcoholic environment), 2FM plays a significant role in contributing to the aroma of certain wines (Tominaga, Blanchard, Darriet, & Dubourdieu, 2000).

Influence on Instant Coffee Flavor

Studies have explored the effect of adding 2-furanmethanethiol to instant coffee to enhance its flavor, given its aroma of fresh roasted coffee. However, at concentrations above 100 parts per billion, there was a significant preference for coffee without added 2-furanmethanethiol. This indicates that while it possesses a coffee-like aroma, its addition does not necessarily improve the flavor of instant coffee (Elmore & Nursten, 2007).

Contribution to Miso Aroma

2-Furanmethanethiol has been identified in different types of miso (fermented soybean paste), where it contributes significantly to miso aroma. Its presence impacts the intensity of odor qualities such as "thick, complex", "sweet", and "pleasant aroma like coffee beans" in miso. This finding was established through quantitative descriptive analysis and specific extraction of volatile thiols (Ohata, Tominaga, Dubourdieu, Kubota, & Sugawara, 2009).

Molecular Structure Studies

Electron diffraction and IR spectroscopic studies have been conducted to understand the conformational properties and geometry of 2-furanmethanethiol molecules. These studies help in comprehending the molecular structure and behavior of 2-furanmethanethiol in different states, contributing to a better understanding of its chemical properties (Schultz, Fellegvári, Kolonits, Kiss, Bélapete, & Bánki, 1978).

Role in Japanese Soy Sauce Aroma

2-Furanmethanethiol is formed in Japanese soy sauce during fermentation by yeast. Its concentration increases during alcoholic fermentation and depends on the type of yeast used. This compound plays a vital role in creating the characteristic aroma of Japanese soy sauce (Meng, Hatakeyama, & Sugawara, 2014).

Use in EPDM Crosslinking

2-Furanmethanethiol has been used as a di-functional compatibilizing agent in the crosslinking of EPDM (ethylene propylene diene monomer) matrix with tung oil, a bio-based vegetable oil. This process is considered a green method of plasticization and crosslinking, highlighting the versatility of 2-furanmethanethiol in industrial applications (Bétron, Cassagnau, & Bounor-Legaré, 2018).

Corrosion Inhibition in Steel

2-Furanmethanethiol has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments. Its efficiency increases with concentration, demonstrating its potential in industrial applications for protecting metals from corrosion (Al-Fakih, Abdallah, & Aziz, 2018).

Safety and Hazards

2-Furanmethanethiol formate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid (Category 3). The safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended to use only non-sparking tools and take precautionary measures against static discharge .

Mechanism of Action

Target of Action

Furfuryl thioformate, also known as 2-Furanmethanethiol formate or S-Furfuryl Thioformate, is primarily used as a flavouring agent . Its primary targets are the taste receptors in the human body, where it imparts a unique flavour profile.

Biochemical Pathways

It’s known that furfural, a related compound, can be converted into a variety of bio-chemicals through chemo- and bio-catalysis . It’s possible that Furfuryl thioformate may undergo similar transformations, affecting various biochemical pathways and their downstream effects.

Pharmacokinetics

As a flavouring agent, it’s likely that it’s rapidly metabolized and excreted after ingestion .

Action Environment

The action, efficacy, and stability of Furfuryl thioformate can be influenced by various environmental factors. For instance, its flavouring properties may be affected by the pH, temperature, and other ingredients in a food product. Furthermore, its stability could be influenced by storage conditions, such as temperature and exposure to light .

Biochemical Analysis

Biochemical Properties

2-Furanmethanethiol formate plays a significant role in biochemical reactions, particularly in the context of flavors and fragrances. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to interact with enzymes that catalyze the formation of sulfur-containing compounds, which are crucial for its aroma profile . The nature of these interactions often involves the formation of thiol groups, which are essential for the compound’s characteristic smell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are notable. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in the synthesis of sulfur-containing compounds, thereby altering the metabolic flux within the cell . Additionally, its presence can impact cellular signaling pathways that are sensitive to sulfur-containing molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit enzymes involved in the degradation of sulfur-containing compounds, thereby increasing their concentration within the cell . This can lead to changes in gene expression, particularly those genes involved in sulfur metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while at higher doses, it can exhibit toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s impact on cellular function becomes significant only above a certain concentration . High doses of this compound can lead to adverse effects, including toxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors that facilitate the conversion of sulfur-containing compounds into their active forms . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways is crucial for maintaining the balance of sulfur-containing molecules in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation . The distribution of this compound can influence its activity and function, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound can interact with its target biomolecules and participate in the relevant biochemical reactions. The compound’s activity is often dependent on its precise localization within the cell.

properties

IUPAC Name |

S-(furan-2-ylmethyl) methanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAOAYJTEVHTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069301 | |

| Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to dark brown liquid; coffee-like odour and taste in dilutions strong sulfuraceous | |

| Record name | S-Furfuryl thioformate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

66.00 °C. @ 15.00 mm Hg | |

| Record name | S-(2-Furanylmethyl) methanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |

| Record name | S-Furfuryl thioformate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.213-1.223 (20°) | |

| Record name | S-Furfuryl thioformate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

59020-90-5 | |

| Record name | S-(2-Furanylmethyl) methanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl mercaptan formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059020905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-furylmethyl) methanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL MERCAPTAN FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK1M930RJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-(2-Furanylmethyl) methanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the safety of 2-Furanmethanethiol formate?

A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound []. This suggests that research has been undertaken to evaluate its potential hazards and risks associated with its use as a fragrance ingredient.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)